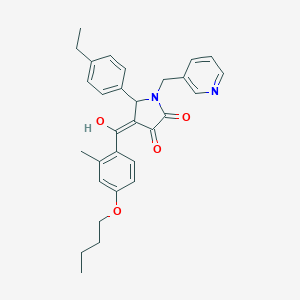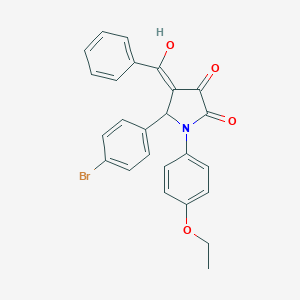
3-(acetylamino)-N-cyclohexylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(acetylamino)-N-cyclohexylbenzamide, also known as ACBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(acetylamino)-N-cyclohexylbenzamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 3-(acetylamino)-N-cyclohexylbenzamide has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In drug discovery, 3-(acetylamino)-N-cyclohexylbenzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties. In neuroscience, 3-(acetylamino)-N-cyclohexylbenzamide has been studied for its potential role in modulating the activity of ion channels in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 3-(acetylamino)-N-cyclohexylbenzamide is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, 3-(acetylamino)-N-cyclohexylbenzamide has been shown to bind to the voltage-gated potassium channel Kv1.2, which regulates the electrical activity of neurons. By modulating the activity of this channel, 3-(acetylamino)-N-cyclohexylbenzamide may be able to influence the firing of neurons and the transmission of signals in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-(acetylamino)-N-cyclohexylbenzamide can have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 3-(acetylamino)-N-cyclohexylbenzamide has been shown to have anticonvulsant and analgesic effects, as well as effects on learning and memory. 3-(acetylamino)-N-cyclohexylbenzamide has also been shown to have antioxidant and anti-inflammatory properties, which could have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(acetylamino)-N-cyclohexylbenzamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain studies. Additionally, the exact mechanism of action of 3-(acetylamino)-N-cyclohexylbenzamide is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 3-(acetylamino)-N-cyclohexylbenzamide. One direction is to further investigate its potential as a scaffold for the development of new compounds with improved pharmacological properties. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 3-(acetylamino)-N-cyclohexylbenzamide and its effects on ion channels in the brain.
Méthodes De Synthèse
The synthesis of 3-(acetylamino)-N-cyclohexylbenzamide involves the reaction of N-cyclohexylbenzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of 3-(acetylamino)-N-cyclohexylbenzamide as a white crystalline solid.
Propriétés
Nom du produit |
3-(acetylamino)-N-cyclohexylbenzamide |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
3-acetamido-N-cyclohexylbenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)16-14-9-5-6-12(10-14)15(19)17-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,16,18)(H,17,19) |
Clé InChI |
UBCBPJAGNCAQRF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)


![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)



